molecular formula C20H19N3OS B2592300 N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)benzo[d]thiazole-2-carboxamide CAS No. 1396679-79-0

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2592300
CAS No.: 1396679-79-0
M. Wt: 349.45
InChI Key: OOTTUULXEBOIFY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzothiazole ring, followed by various functional group interconversions and coupling reactions. Without specific literature sources, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar benzothiazole ring system, with the various substituents adding complexity to the molecule. The presence of the amide group could lead to the formation of hydrogen bonds, influencing the compound’s behavior in solution .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. The benzothiazole ring is aromatic and relatively stable, but could potentially undergo electrophilic aromatic substitution reactions. The amide group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance its solubility in polar solvents .

Scientific Research Applications

Efficient Synthesis and Drug Discovery Building Blocks

A study by Durcik et al. (2020) elaborates on the efficient synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives. These derivatives serve as new building blocks in drug discovery, highlighting the versatility of benzothiazole compounds in synthetic and medicinal chemistry. The research describes an elegant pathway for synthesis, offering possibilities to explore chemical space around the molecule for potential drug targets Durcik et al., 2020.

Anticancer Evaluation and Molecular Docking

Tiwari et al. (2017) investigated the synthesis, anticancer evaluation, and docking study of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, showcasing the biological significance of benzothiazole and thiadiazole scaffolds. This work underlines the potential of such compounds in developing anticancer agents, with several synthesized compounds exhibiting promising activity against human cancer cell lines. Molecular docking studies provided insights into the probable mechanism of action, further emphasizing the role of benzothiazole derivatives in cancer research Tiwari et al., 2017.

Antibacterial Agents and QSAR Studies

Palkar et al. (2017) designed and synthesized novel analogs of benzothiazolyl substituted pyrazol-5-ones, presenting them as promising antibacterial agents. The study not only highlights the antibacterial efficacy of these compounds but also delves into quantitative structure-activity relationships (QSAR), providing a scientific basis for the development of new antibiotics Palkar et al., 2017.

Synthesis Methodologies and Biological Screening

Research by Mhaske et al. (2011) on the synthesis and biological screening of thiazole-5-carboxamide derivatives further exemplifies the broad applications of benzothiazole derivatives. This study elaborates on efficient synthesis protocols and evaluates the antimicrobial activities of the synthesized compounds, showcasing their potential in addressing microbial resistance Mhaske et al., 2011.

Green Chemistry in Benzothiazole Synthesis

Gao et al. (2020) discussed recent advances in the synthesis of benzothiazole compounds, aligning with green chemistry principles. This review highlights environmentally friendly methods for producing benzothiazole derivatives, indicating the evolving landscape of sustainable chemical synthesis. The review anticipates future trends and prospects in benzothiazole synthesis, underscoring its significance in scientific research and application Gao et al., 2020.

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential biological activity. Without specific data, it’s difficult to provide a detailed safety assessment .

Properties

IUPAC Name

N-[4-[benzyl(methyl)amino]but-2-ynyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-23(15-16-9-3-2-4-10-16)14-8-7-13-21-19(24)20-22-17-11-5-6-12-18(17)25-20/h2-6,9-12H,13-15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTTUULXEBOIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#CCNC(=O)C1=NC2=CC=CC=C2S1)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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